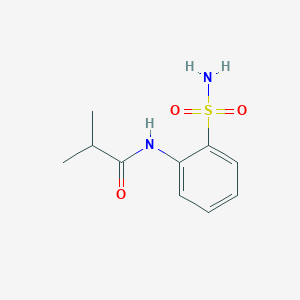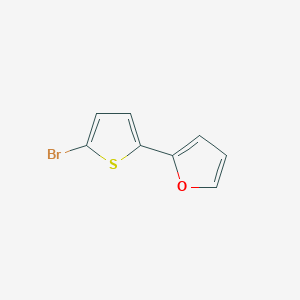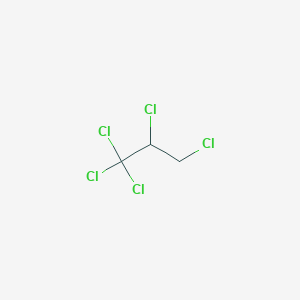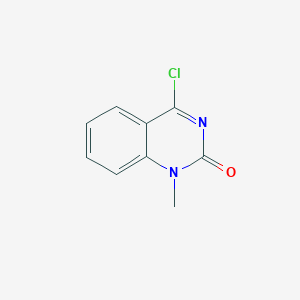
2-Cyano-3-(4-methoxyphenyl)propanoic acid
Overview
Description
2-Cyano-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C11H11NO3 . It has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .
Molecular Structure Analysis
The molecular structure of 2-Cyano-3-(4-methoxyphenyl)propanoic acid consists of a cyano group (-CN), a methoxy group (-OCH3), and a carboxylic acid group (-COOH) attached to a propane backbone . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Scientific Research Applications
Optical Properties and Fluorescence
The compound 2-cyano-3-(4-methoxyphenyl)propanoic acid, when synthesized as a derivative of 3-aryl-2-cyano acrylamide, exhibits unique optical properties. These properties include distinct face-to-face stacking modes and variations in luminescence. The specific derivative shows a red-shift in emission peaks upon grinding, indicating changes in optical properties due to phase transformation from crystalline to amorphous states. These findings suggest potential applications in the field of optical materials and fluorescence-based technologies (Song et al., 2015).
Crystal Packing and Molecular Interactions
The study of crystal packing of ethyl (Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate revealed the presence of rare N⋯π and O⋯π interactions. These interactions, along with conventional hydrogen bonding, contribute to the unique crystal packing of this derivative. This knowledge can aid in the design and synthesis of new materials with specific molecular interaction patterns (Zhang, Wu, & Zhang, 2011).
Corrosion Inhibition
2-Cyano-3-(4-methoxyphenyl)propanoic acid derivatives have been studied for their potential as corrosion inhibitors. Specifically, derivatives like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide showed effectiveness in preventing corrosion of copper in acidic environments. This application is crucial in industries where metal preservation is essential (Abu-Rayyan et al., 2022).
Hydrogenation and Electrochemical Applications
The electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, including derivatives of 2-cyano-3-(4-methoxyphenyl)propanoic acid, was found to be effective for double bond hydrogenation. The process yields 3-(methoxyphenyl)propanoic acids with high efficiency, indicating potential applications in electrochemical synthesis and energy storage technologies (Korotaeva et al., 2011).
Nonlinear Optical Properties
The nonlinear optical properties of 2-cyano-3-(2-methoxyphenyl)-2-propenoic acid methyl ester, a closely related compound, have been studied. The large second-order nonlinear optical coefficient observed suggests potential applications in the development of nonlinear optical materials, which are crucial for photonic and telecommunication technologies (Nakatani, Hayashi, & Hidaka, 1992).
Analytical Chemistry: Nickel Determination
3-(4-Methoxyphenyl)-2-mercaptopropenoic acid, a derivative, has been used for the selective spectrophotometric determination of nickel in various materials. This application is significant in analytical chemistry for the detection and quantification of metal ions (Izquierdo & Carrasco, 1984).
Safety And Hazards
properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILGOCXNADJVBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547398 | |
| Record name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
36397-19-0 | |
| Record name | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 36397-19-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol](/img/structure/B1626556.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)







![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)

